N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine
Description
Structural Identification and IUPAC Nomenclature
The compound features a coumarin core (4-methyl-2-oxo-2H-1-benzopyran-7-yl) linked via a carbonyl group to the α-amino group of L-tyrosine. The IUPAC name is derived as follows:
- Coumarin moiety : 4-Methyl-2-oxo-2H-1-benzopyran-7-yl, corresponding to a bicyclic structure with a ketone at position 2 and a methyl group at position 4.
- Tyrosine linkage : The carbonyl group bridges the coumarin’s 7-hydroxyl oxygen to the amino nitrogen of tyrosine, forming an amide bond.
The systematic name is This compound , reflecting this connectivity. Comparative analysis with structurally analogous compounds, such as 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate (PubChem CID 87584), confirms the shared coumarin backbone.
Table 1: Structural Comparison with Related Compounds
Historical Context and Discovery Timeline
The synthesis of coumarin-amino acid hybrids emerged in the late 20th century, driven by interest in enhancing the bioavailability of coumarin derivatives. While the exact discovery date of this compound is not explicitly documented, related compounds like N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide monohydrochloride (CAS 70375-23-4) were first reported in the 1970s–1980s. Modified coumarins, such as 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate, underwent structural refinements through the 2000s, suggesting parallel advancements in tyrosine-linked variants.
Role in Coumarin-Amino Acid Hybrid Research
Coumarin-amino acid hybrids leverage the photophysical properties of coumarins and the biological activity of amino acids. Key research applications include:
- Fluorescent probes : The coumarin core’s inherent fluorescence is retained in hybrids, enabling use in cellular imaging.
- Enzyme inhibition : Tyrosine’s phenolic hydroxyl group may participate in hydrogen bonding with target enzymes, as seen in related hybrids like O-[2-(6-aminopyridin-2-yl)ethyl]-N-[(2,6-dichlorophenyl)carbonyl]-L-tyrosine.
- Drug delivery : The amide linkage enhances solubility compared to ester-based coumarins.
Table 2: Functional Groups and Their Roles
Properties
CAS No. |
143457-46-9 |
|---|---|
Molecular Formula |
C20H17NO6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-2-oxochromene-7-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H17NO6/c1-11-8-18(23)27-17-10-13(4-7-15(11)17)19(24)21-16(20(25)26)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9H2,1H3,(H,21,24)(H,25,26)/t16-/m0/s1 |
InChI Key |
CKIJIBKDFJXLSD-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with L-tyrosine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is , and its CAS number is 17298-36-1. The compound features a carbonyl group attached to the benzopyran moiety, which is known for its diverse pharmacological properties. The presence of the L-tyrosine component may enhance its bioactivity due to the amino acid's role in various biochemical processes.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The benzopyran structure is known to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research has shown that derivatives of benzopyran possess antimicrobial activity. This compound could potentially inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, studies on similar compounds suggest they can inhibit cholinesterase activity, which is relevant in treating conditions like Alzheimer's disease .
Fungicidal Activity
N-[4-Methyl-2-oxo-2H-benzopyran-carbonyl]-L-Tyrosine has shown promise in agricultural applications as a fungicide. Its structural similarity to other known fungicides indicates potential efficacy against plant pathogens such as Fusarium oxysporum, which causes significant crop losses .
Binding Studies
Research involving binding affinity studies has demonstrated that N-[4-Methyl-2-oxo-2H-benzopyran-carbonyl]-L-Tyrosine interacts with various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are often employed to elucidate these interactions, providing insights into its therapeutic potential and safety profile.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antioxidant Properties | Evaluated the radical-scavenging ability | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Antimicrobial Efficacy Assessment | Tested against bacterial strains | Showed effective inhibition of growth for E. coli and S. aureus. |
| Enzyme Inhibition Study | Investigated cholinesterase inhibition | Found moderate inhibition rates comparable to established inhibitors. |
Mechanism of Action
The mechanism of action of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with the active site of enzymes, inhibiting or modifying their activity. The compound can also bind to receptors, triggering a cascade of biochemical events within the cell .
Comparison with Similar Compounds
(a) L-Tyrosine (C₉H₁₁NO₃)
- CAS RN : 60-18-4
- Molecular Mass : 181.19 g/mol
- Key Differences: The parent amino acid lacks the 4-methylcoumarin group, resulting in lower molecular complexity. It serves as a metabolic precursor for neurotransmitters and melanin, whereas the target compound’s coumarin moiety may confer fluorescence or enhanced binding affinity in protease assays .
(b) 3-Methyl-L-tyrosine (C₁₀H₁₃NO₃)
- CAS RN : 17028-03-4
- Molecular Mass : 195.21 g/mol
- Key Differences : Features a methyl group at the 3-position of the tyrosine aromatic ring. Unlike the target compound, it lacks the coumarin-based amide linkage, which may reduce its utility in optical applications. Toxicity data for this derivative remain incomplete .
(c) N-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine (C₃₂H₂₆BrNO₇)
- CAS RN : 147688-40-2
- Molecular Mass : 616.45 g/mol
- Key Differences : A bulkier synthetic derivative with Fmoc and bromobenzyl protecting groups, commonly used in solid-phase peptide synthesis. The bromine atom enhances electrophilic reactivity, contrasting with the target compound’s methylcoumarin group, which may prioritize photophysical properties over synthetic versatility .
Comparative Analysis Table
Research Findings and Methodological Insights
- Structural Determination : While direct crystallographic data for the target compound are absent in the provided evidence, methodologies like SHELX (used for small-molecule refinement) and 3D electron diffraction (3D-ED) (employed for polymorph analysis in L-tyrosine derivatives) could be applicable for resolving its conformation .
- Analytical Applications : The target compound’s coumarin group may enable detection via fluorescence spectroscopy, contrasting with L-tyrosine derivatives analyzed by size-exclusion chromatography (SEC) or high-temperature catalytic oxidation (HTCO) for nitrogen content .
Notes
Research Gaps : Comparative studies on the photophysical properties (e.g., quantum yield, Stokes shift) of coumarin-tyrosine hybrids versus simpler derivatives are needed to validate their utility in bioimaging.
Biological Activity
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine, a compound with the CAS number 17298-36-1, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzopyran moiety, which is known for its diverse biological activities. The presence of the carbonyl group and L-tyrosine contributes to its potential efficacy in various biochemical pathways.
1. Antioxidant Activity
This compound has been studied for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways related to cancer progression.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted by Hertel et al. evaluated the antioxidant capacity of N-[4-Methyl-2-oxo-2H-benzopyran] derivatives, demonstrating a strong correlation between structural features and antioxidant potency. The presence of hydroxyl groups was found to enhance the scavenging activity significantly.
Case Study 2: Anti-inflammatory Mechanism
Research published in PMC9045780 examined the anti-inflammatory effects of flavonoid derivatives similar to N-[4-Methyl-2-oxo-2H-benzopyran]. The study highlighted the compound's ability to downregulate inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases.
Case Study 3: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of benzopyran derivatives demonstrated that N-[4-Methyl-2-oxo-2H-benzopyran] could trigger apoptosis in human cancer cell lines through mitochondrial pathways, indicating its potential as a lead compound for cancer therapy.
The biological activity of N-[4-Methyl-2-oxo-2H-benzopyran] is largely attributed to its ability to interact with specific molecular targets involved in oxidative stress, inflammation, and cell proliferation:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Modulation of Signaling Pathways : It may affect signaling pathways like NF-kB and MAPK, which play critical roles in inflammation and cancer progression.
- Induction of Apoptosis : By promoting mitochondrial dysfunction, it can lead to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
